Bis propargyl-peg7
Description
Significance of Poly(ethylene glycol) (PEG) in Advanced Biomedical Research
Poly(ethylene glycol) is a biocompatible, synthetic, and hydrophilic polyether compound with extensive applications in the medical industry and biomedical research. news-medical.net PEGylation, the process of covalently conjugating PEG to other molecules, is a widely adopted strategy to enhance the properties of biopharmaceuticals and small molecules. nih.gov This modification can lead to improved solubility, increased stability, prolonged circulation half-life, reduced immunogenicity, and decreased toxicity of conjugated molecules. nih.govcreativepegworks.comcreative-diagnostics.com PEGylated drugs have shown superior clinical properties compared to their unmodified counterparts, contributing to advancements in the treatment of various diseases. nih.gov Furthermore, PEG hydrogels, formed by crosslinked PEG chains, are utilized as extracellular matrices for cell encapsulation and medical studies, acting as models for biological research and experimentation. creativepegworks.com PEG is also employed in drug delivery systems to improve pharmacokinetics and pharmacodynamics, as well as in diagnostic agents to increase circulation time for more precise imaging. news-medical.netcreativepegworks.com
Overview of Click Chemistry Principles and Bioorthogonal Reactions in Modern Chemical Synthesis
Click chemistry refers to a set of highly reliable, simple, and selective reactions that enable the rapid and efficient creation of molecular entities. alfa-chemistry.com These reactions are characterized by being wide in scope, easy to perform, high-yielding, stereospecific, and insensitive to oxygen and water. alfa-chemistry.com A prime example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), known for its simplicity and efficiency. alfa-chemistry.com
Bioorthogonal chemistry encompasses chemical reactions that can occur selectively within biological systems without interfering with native biochemical processes. jocpr.comrsc.org This orthogonality is crucial for applications in living cells and organisms, allowing for the labeling, tracking, and manipulation of biomolecules in their natural environment. rsc.orgthe-scientist.com Bioorthogonal click reactions are designed to be compatible with living systems, typically involving small, non-toxic reagents that proceed under mild physiological conditions. jocpr.com Key bioorthogonal click reactions include CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder (IEDDA) reactions. jocpr.com These reactions are invaluable tools for site-specific labeling of biomolecules like proteins, nucleic acids, and glycans, as well as for the development of targeted imaging agents and drug conjugates. alfa-chemistry.comjocpr.com
Role of Bifunctional Linkers in Modular Molecular Construction for Targeted Applications
Bifunctional linkers play a critical role in modular molecular construction by serving as bridges to connect two distinct molecular entities. This approach allows for the rational design and synthesis of complex molecules with precise control over their structure, composition, and function. sciencedaily.com In the context of biomedical research, bifunctional linkers are essential for creating conjugates such as antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other targeted therapeutics. news-medical.netsymeres.com The linker's properties, including length and composition, can significantly influence the efficiency and selectivity of the resulting molecule. symeres.com By using a library of diverse bifunctional linkers, researchers can rapidly generate and evaluate a range of conjugates to identify those with optimal properties for specific therapeutic or diagnostic applications. symeres.com This modular strategy facilitates the development of novel functional materials and targeted delivery systems. jocpr.comsciencedaily.com
Bis-propargyl-PEG7, as a bifunctional linker, embodies these principles by providing two reactive alkyne groups separated by a PEG7 spacer. This structure allows it to participate in click chemistry reactions, specifically the CuAAC reaction, to conjugate with azide-functionalized molecules, enabling the modular construction of various chemical entities for targeted applications. cenmed.comcreative-biolabs.com
Chemical Information for Bis-propargyl-PEG7
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀O₇ | cenmed.comcreative-biolabs.comcd-bioparticles.net |
| Molecular Weight | 358.4 g/mol | cenmed.comcreative-biolabs.comcd-bioparticles.net |
| IUPAC Name | 4,7,10,13,16,19,22-heptaoxapentacosa-1,24-diyne | hodoodo.com |
| Canonical SMILES | C#CCOCCOCCOCCOCCOCCOCCOCC#C | cenmed.comhodoodo.com |
| PubChem CID | 26794395 | cenmed.com |
| CAS Number | 400775-35-1 | cenmed.comhodoodo.com |
| Appearance | Solid powder | hodoodo.com |
| Purity | Typically ≥95% or ≥98% | creative-biolabs.comcd-bioparticles.netaxispharm.com |
| Solubility | Soluble in DMSO | hodoodo.com |
| Storage Condition | Dry, dark and at 0 - 4 °C for short term or -20 °C for long term. | hodoodo.com |
| Shipping Condition | Shipped under ambient temperature as non-hazardous chemical. | hodoodo.com |
Research Findings and Applications of Bis-propargyl-PEG7
Bis-propargyl-PEG7 functions as a crosslinker with two terminal propargyl groups that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to form stable triazole linkages. cenmed.comcreative-biolabs.com The PEG7 spacer provides hydrophilicity, increasing solubility in aqueous media. cenmed.comcreative-biolabs.com
Studies have demonstrated the use of Bis-propargyl-PEG7 in conjugating azido-functionalized molecules. For instance, it has been used in the conjugation of azido-lectins via CuAAC. royalsocietypublishing.orgnih.govroyalsocietypublishing.org These studies highlight its utility in creating conjugated biomolecules. Research also indicates its application as a PEG-based linker in the synthesis of PROTACs. medchemexpress.comglpbio.com Furthermore, Bis-propargyl-PEG7 can be utilized to synthesize polymer-linked multimers of guanosine-3', 5'-cyclic monophosphates, which have potential applications in signal transduction research, as modulators of cyclic nucleotide-regulated binding proteins, and as ligands for affinity chromatography. medchemexpress.comglpbio.com Its applications extend to areas such as PEGylation, bioconjugation, chemical modification, and nanotechnology. axispharm.combroadpharm.commyskinrecipes.com
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O7/c1-3-5-19-7-9-21-11-13-23-15-17-25-18-16-24-14-12-22-10-8-20-6-4-2/h1-2H,5-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGHENNJCGFCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Bioconjugation Methodologies Employing Bis Propargyl Peg7
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Bis-propargyl-PEG7
The CuAAC reaction stands as a preeminent example of click chemistry, facilitating the robust covalent coupling between azide (B81097) and alkyne functional groups through the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. Bis-propargyl-PEG7, with its inherent terminal alkyne functionalities, is a highly suitable reactant for this transformation when employed in conjunction with biomolecules or other chemical entities that have been modified to incorporate azide groups.
Reaction Mechanism and Optimization in Aqueous Media for Biocompatibility
The CuAAC reaction proceeds through a mechanism catalyzed by copper(I), which dramatically increases the reaction rate compared to the uncatalyzed Huisgen cycloaddition and dictates high regioselectivity, leading exclusively to the formation of the 1,4-triazole isomer. The catalytic cycle typically initiates with the coordination of the copper(I) species to the alkyne. This is followed by the interaction with the azide component. The reaction is understood to involve the formation of a six-membered copper-containing intermediate, which subsequently undergoes a concerted ring contraction and reductive elimination to yield the desired 1,2,3-triazole product and regenerate the active copper(I) catalyst.
The execution of bioconjugation reactions in aqueous environments is of paramount importance to preserve the native structural integrity and biological activity of biomolecules. The PEG spacer incorporated within Bis-propargyl-PEG7 is crucial for enhancing the solubility of the linker and the resulting conjugates in water, thereby making it particularly well-suited for reactions involving biological molecules. Optimization of the CuAAC reaction in aqueous media frequently involves the judicious selection of copper sources (such as copper(II) sulfate (B86663) used in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate copper(I) species in situ) and stabilizing ligands. These components work synergistically to maintain the copper(I) catalyst in its active state and minimize potential deleterious interactions or side reactions with the sensitive biomolecules.
Strategies for Site-Specific Bioconjugation of Macromolecules
Achieving site-specific bioconjugation is a critical goal in the development of homogeneous conjugates with precisely defined characteristics, which is particularly relevant for applications in therapeutics and diagnostics. In contrast to conventional conjugation methods that often target abundant and widely distributed amino acid residues like lysine (B10760008) or cysteine, resulting in heterogeneous product mixtures, the incorporation of bioorthogonal functional groups such as azides or alkynes offers significantly improved control over the exact site of conjugation.
Strategies employing Bis-propargyl-PEG7 for site-specific bioconjugation often leverage the genetic encoding of non-canonical amino acids (ncAAs) that bear azide functionalities at predetermined positions within a protein sequence. Alternatively, azide groups can be selectively introduced onto macromolecules through targeted chemical modification reactions. Subsequently, Bis-propargyl-PEG7 can be reacted with these site-specifically incorporated azide groups via the CuAAC reaction. This process effectively creates a molecular bridge between two such modified macromolecules or between a modified macromolecule and another entity functionalized with an alkyne. This methodology allows for precise control over both the location and the stoichiometry of the conjugation event.
Linker-Mediated Conjugation for Homologous and Heterologous Biomolecule Assemblies
Bis-propargyl-PEG7 functions effectively as a flexible linker molecule capable of connecting two distinct molecular entities. Its inherent bifunctional nature facilitates the construction of a variety of biomolecule assemblies, encompassing both homologous conjugates (formed between molecules of the same type) and heterologous conjugates (formed between different types of molecules).
Formation of Lectin:Lectin Conjugates and Superlectins
Bis-propargyl-PEG7 has been investigated and utilized as a linker for the creation of lectin:lectin conjugates and higher-order superlectin structures. Lectins are a class of proteins distinguished by their specific binding interactions with carbohydrate moieties. By functionalizing lectins with azide groups, they can be readily conjugated using bis-propargyl PEG linkers through the CuAAC click reaction. This linker-mediated strategy is advantageous as it can help mitigate potential steric impediments that might arise during the direct coupling of large biomolecules. The resulting conjugates, such as superlectins, represent multivalent architectures exhibiting enhanced carbohydrate-binding capabilities, which hold potential for applications in targeted delivery systems or diagnostic assays. Research has demonstrated that bis-propargyl-PEG linkers are effective in cross-linking azido-functionalized lectins, leading to the formation of homo-lectin conjugates. The efficiency of conjugate formation has been observed to be influenced by the molar ratio of the linker to the azido-functionalized lectin.
General Approaches for Protein-Protein and Protein-Small Molecule Conjugation
Beyond its application in lectin conjugation, Bis-propargyl-PEG7 is broadly applicable to the conjugation of other proteins to one another (protein-protein conjugation) or to small molecules (protein-small molecule conjugation). By introducing either azide or alkyne functional handles onto proteins and small molecules, the CuAAC reaction mediated by Bis-propargyl-PEG7 can be employed to synthesize a diverse array of conjugates.
For protein-protein conjugation, two distinct proteins, each appropriately modified with either an azide or an alkyne group, can be covalently linked together using Bis-propargyl-PEG7 as a bridging molecule. This approach is particularly valuable for constructing protein dimers, oligomers, or more intricate protein assemblies with precisely engineered functionalities.
Applications in Targeted Therapeutics and Drug Delivery Research
Bis-propargyl-PEG7 as a Key Linker in Proteolysis Targeting Chimeras (PROTACs)
Bis-propargyl-PEG7 is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). cenmed.comglpbio.comprecisepeg.comdb-thueringen.denih.gov PROTACs are a class of molecules designed to induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. The PROTAC molecule typically consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. nih.govaxispharm.com
The design of effective PROTACs involves careful consideration of each component, including the linker. The linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent proteasomal degradation. axispharm.com While the search results confirm Bis-propargyl-PEG7's use as a PROTAC linker, specific detailed research findings solely focused on its impact on target protein degradation efficiency compared to other linkers were not prominently featured. However, the general principles of PROTAC design emphasize that linker properties influence the formation and stability of the ternary complex between the PROTAC, the target protein, and the E3 ligase, which is essential for successful degradation. axispharm.com
Optimizing the linker length, shape, and attachment points is considered critical for successful PROTAC development. precisepeg.comaxispharm.com The use of click chemistry, enabled by linkers like Bis-propargyl-PEG7 with terminal alkyne groups, has proven valuable for expediting PROTAC synthesis and generating diverse libraries with variations in linker properties and conjugation sites. axispharm.com This allows researchers to explore the impact of these factors on PROTAC activity and optimize the design for specific target proteins and E3 ligases. Although direct comparative data for Bis-propargyl-PEG7 against other linkers in optimization studies were not detailed in the provided results, its structure as a flexible PEG chain with reactive ends makes it suitable for incorporation into such optimization efforts.
Design Considerations for PROTAC Development and Target Protein Degradation
Antibody-Drug Conjugates (ADCs) Utilizing Bis-propargyl-PEG7
Bis-propargyl-PEG7 is also relevant in the field of Antibody-Drug Conjugates (ADCs). mdpi.com ADCs are targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug, linked together. mdpi.com
In ADCs, the antibody component provides targeted delivery of the therapeutic agent to specific cell types expressing a particular antigen. The linker connects the antibody to the cytotoxic payload. PEG linkers, including those based on Bis-propargyl-PEG7, can influence the pharmacokinetic behavior and solubility of ADCs. cenmed.comhodoodo.comdb-thueringen.de Click chemistry, which utilizes alkyne-terminated linkers like Bis-propargyl-PEG7, provides a robust and specific method for conjugating payloads to antibodies. cenmed.comnih.govhodoodo.comprecisepeg.comambeed.comresearchgate.netacs.orgdb-thueringen.demdpi.com While the antibody primarily dictates targeting, the linker's properties can indirectly affect delivery by influencing the ADC's stability and interaction with the biological environment.
Development of Advanced Drug Delivery Systems
Formulation of PEGylated Liposomes and Nanoparticles for Therapeutic Delivery
The formulation of advanced drug delivery systems, including PEGylated liposomes and nanoparticles, frequently utilizes Bis-propargyl-PEG7. In these systems, the compound acts as a crosslinker or a building block to functionalize the surface of the nanoparticles or liposomes. The terminal alkyne groups of Bis-propargyl-PEG7 enable the covalent attachment of various molecules, such as targeting ligands, imaging agents, or other therapeutic entities, via click chemistry with complementary azide-functionalized components guidetopharmacology.org.
PEGylation, the process of conjugating PEG chains to the surface of nanoparticles or liposomes, is a common strategy employed to enhance their pharmacokinetic properties. The hydrophilic nature of the PEG corona helps to reduce opsonization and subsequent uptake by the reticuloendothelial system (RES), thereby increasing the circulation half-life of the nanocarriers in the bloodstream. Bis-propargyl-PEG7, when incorporated into the lipid or polymer matrix of liposomes and nanoparticles, contributes to this PEGylation layer, providing a platform for further functionalization through its reactive alkyne groups. This allows for the creation of sophisticated nanocarriers with tailored surface properties for improved performance in therapeutic delivery guidetopharmacology.org.
Strategies for Enhanced Targeting Precision and Reduced Off-Target Effects in Vivo
A key application of Bis-propargyl-PEG7 in drug delivery research is the development of strategies for enhanced targeting precision and the consequent reduction of off-target effects in vivo. By incorporating Bis-propargyl-PEG7 into drug delivery vehicles like liposomes and nanoparticles, researchers can subsequently conjugate targeting ligands to the alkyne termini via click chemistry guidetopharmacology.org. These targeting ligands, which can be antibodies, peptides, aptamers, or small molecules, are designed to bind specifically to receptors or markers overexpressed on the surface of target cells, such as cancer cells or cells in a site of inflammation.
The site-specific conjugation facilitated by click chemistry using Bis-propargyl-PEG7 allows for precise control over the density and distribution of targeting ligands on the nanocarrier surface. This directed conjugation is intended to improve the accumulation of the drug-loaded nanocarriers at the desired pathological site, either through active targeting mechanisms (receptor-mediated endocytosis) or by enhancing retention in the target tissue. Enhanced targeting precision is a critical strategy to maximize the therapeutic efficacy of the encapsulated drug while minimizing its exposure to healthy tissues, thereby reducing systemic toxicity and off-target effects in vivo guidetopharmacology.org.
An example of research utilizing a bis-propargyl-PEG linker in the development of targeted therapeutics involves the synthesis of dimeric cGMP analogues. These analogues were explored for their potential as targeted therapy for melanoma cells. Bis-propargyl-PEG7 was used in the synthesis of these dimeric compounds, demonstrating its utility as a linker to create multimeric therapeutic agents with potential for targeted activity . This highlights the role of Bis-propargyl-PEG7 not only in nanocarrier functionalization but also in the direct synthesis of targeted small molecule therapeutics or probes.
Contributions to Biomaterials Science and Surface Engineering
Hydrogel Formation and Functionalization via Bis-propargyl-PEG7 Crosslinking
Hydrogels, as hydrophilic polymer networks capable of absorbing large amounts of water, are extensively explored for various biomedical applications, including tissue engineering, drug delivery, and biosensing. Bis-propargyl-PEG7 serves as a key crosslinking agent in the formation of PEG-based hydrogels, enabling the creation of networks with tailored properties. myskinrecipes.com
The primary mechanism by which Bis-propargyl-PEG7 facilitates hydrogel formation is through click chemistry, specifically the CuAAC reaction. In this process, the terminal alkyne groups of Bis-propargyl-PEG7 react with azide-functionalized molecules or polymers, forming stable triazole linkages that create a three-dimensional network structure. cenmed.comcd-bioparticles.netcreative-biolabs.com This crosslinking density directly influences the mechanical properties of the resulting hydrogel. By controlling the concentration of Bis-propargyl-PEG7 and the azide-functionalized co-monomer or polymer, researchers can modulate the crosslink density, thereby tuning the hydrogel's stiffness, elasticity, and swelling behavior. Higher crosslink density generally leads to stiffer gels with lower swelling ratios.
While the search results highlight the role of Bis-propargyl-PEG7 in click chemistry-based hydrogel formation, other crosslinking methods for hydrogels exist, such as free radical polymerization, enzymatic crosslinking, and Schiff-base reactions, which utilize different types of crosslinking agents and mechanisms. nih.govgoogle.com.pg However, the click chemistry approach using Bis-propargyl-PEG7 offers advantages in terms of reaction specificity, efficiency, and biocompatibility under mild conditions.
Spatially-controlled functionalization of hydrogel scaffolds is crucial for directing cell behavior and promoting tissue regeneration in tissue engineering applications. nih.govmdpi.comnih.gov The click chemistry handles provided by Bis-propargyl-PEG7 crosslinking allow for the incorporation of various bioactive molecules, such as growth factors, peptides, or adhesion ligands, at specific locations within the hydrogel matrix. This can be achieved by including azide-functionalized bioactive molecules during the initial crosslinking or by functionalizing the alkyne-rich hydrogel network in a subsequent step using azide-tagged molecules. This spatial control over biochemical cues within the 3D scaffold can influence cell adhesion, migration, proliferation, and differentiation, guiding the formation of desired tissue structures. nih.gov
Research findings indicate that PEG hydrogels can serve as excellent biomaterials for tissue engineering due to their biocompatibility and ability to mimic the natural cellular environment. The tunability offered by crosslinkers like Bis-propargyl-PEG7 allows for the creation of scaffolds with mechanical properties suitable for specific tissue types, while the ease of functionalization supports the incorporation of signals necessary for cellular processes. nih.govmdpi.com
Mechanisms of Crosslinking in Hydrogel Synthesis and Mechanical Property Modulation
Surface Modification for Enhanced Biocompatibility and Reduced Nonspecific Interactions
Surface modification of materials is a critical strategy to improve their interaction with biological environments, aiming to enhance biocompatibility and minimize undesirable events such as nonspecific protein adsorption and immune responses. nih.gov Bis-propargyl-PEG7, or related alkyne-terminated PEG molecules, are valuable tools for creating functionalized surfaces. axispharm.com
Alkyne-azide click chemistry provides a highly efficient and specific method for conjugating molecules to surfaces. nih.govnih.gov Surfaces can be modified to display alkyne groups, often by grafting alkyne-terminated molecules like Bis-propargyl-PEG7 onto the substrate. Subsequently, azide-functionalized molecules of interest can be attached to the alkyne-presenting surface via the CuAAC reaction. nih.gov This approach allows for the creation of well-defined surface chemistries with controlled density and spatial distribution of the conjugated molecules. Alternatively, surfaces can be modified with azide (B81097) groups, and alkyne-functionalized molecules, including those incorporating PEG spacers like Bis-propargyl-PEG7, can be attached. nih.gov
This strategy is particularly useful for grafting PEG chains onto surfaces, a process known as PEGylation, which is widely recognized for its ability to improve biocompatibility and reduce nonspecific interactions. axispharm.comnih.gov
PEGylated surfaces are known to resist protein adsorption, a key factor in reducing nonspecific interactions and preventing the foreign body reaction upon implantation of medical devices. nih.govnih.gov The hydrophilic and flexible nature of PEG chains creates a hydration layer that repels proteins. nih.gov Research using PEGylated surfaces has demonstrated a reduction in the amount of adsorbed proteins, with the effectiveness dependent on factors such as PEG chain density and molecular weight. nih.govnih.gov Studies have shown that increasing PEG surface density leads to decreased protein adsorption and reduced protein denaturation. nih.gov
Beyond minimizing protein adhesion, surface modifications using molecules like Bis-propargyl-PEG7 can also be used to modulate cell-surface interactions. By conjugating specific cell adhesion ligands to the PEGylated surface via click chemistry, researchers can promote the attachment and growth of desired cell types while simultaneously resisting the adhesion of others. google.com This selective cell interaction is crucial for applications ranging from cell culture substrates to implantable devices designed to integrate with surrounding tissues. researchgate.netnih.gov The ability to control the presentation of bioactive molecules on a non-fouling PEG background allows for precise control over the cellular microenvironment at the material interface.
Research in Chemical Biology and Molecular Imaging
Conjugation of Lectins and Other Biological Macromolecules
The ability to selectively conjugate lectins and other biological macromolecules is crucial for studying their functions and developing targeted probes. Bis-propargyl-PEG7 serves as a crosslinker to bridge molecules containing compatible azide (B81097) functionalities. creative-biolabs.comroyalsocietypublishing.org
Synthetic Methodologies for "Clickable Lectins" and Their Biomedical Applications
"Clickable lectins" are created by incorporating bioorthogonal reactive handles, such as azide or alkyne groups, onto lectin molecules. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov Bis-propargyl-PEG7 can be used to conjugate azido-functionalized lectins via CuAAC click chemistry. royalsocietypublishing.orgroyalsocietypublishing.org This process allows for the formation of lectin-lectin conjugates or the attachment of lectins to other molecules in a site-specific and modular fashion. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov
One approach to creating clickable lectins involves the genetic incorporation of non-canonical amino acids (ncAAs) containing azide or alkyne groups into the lectin structure. nih.govnih.gov Alternatively, chemical modification of native lectin residues (like lysine (B10760008) or cysteine) can introduce these handles, although this may be less selective than ncAA incorporation. royalsocietypublishing.orgnih.gov Once functionalized, these clickable lectins can be conjugated with various molecules, including fluorophores, other proteins, or surfaces, using click chemistry. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov
Biomedical applications of clickable lectins include their use in cell imaging, purification of glycoproteins, and as markers for targeting specific cell types, such as cancer cells. royalsocietypublishing.orgnih.gov The ability to create well-defined lectin conjugates with controlled stoichiometry and linkage points is essential for these applications.
Probing Protein Interactions and Cellular Recognition Events Through Conjugation
Conjugation strategies employing linkers like Bis-propargyl-PEG7 enable researchers to investigate protein interactions and cellular recognition events. By conjugating lectins or other proteins with imaging probes or functional molecules, their binding to cellular glycans or other protein partners can be visualized and studied. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov
For instance, conjugating clickable lectins with fluorophores allows for the visualization of their binding to cell surfaces via flow cytometry or microscopy, providing insights into cellular glycosylation patterns and recognition events. royalsocietypublishing.orgnih.gov Bis-propargyl-PEG linkers can be used to create homo- or hetero-conjugates of lectins, which may have altered binding properties or the ability to cross-link ligands on cell surfaces, influencing cellular signaling or adhesion. royalsocietypublishing.orgroyalsocietypublishing.org The PEG spacer in Bis-propargyl-PEG7 provides flexibility and can help to minimize steric hindrance between the conjugated molecules and their targets. royalsocietypublishing.org
Research has shown that the length and rigidity of the linker can significantly impact the binding selectivity of protein-small molecule hybrids, highlighting the importance of linkers like Bis-propargyl-PEG7 in optimizing probe performance for studying molecular interactions. nih.gov
Development of Molecular Imaging Probes and Diagnostic Agents
Bis-propargyl-PEG7 is also utilized in the development of molecular imaging probes and diagnostic agents, primarily by facilitating the conjugation of imaging modalities to targeting vectors or cells. axispharm.com The click chemistry compatibility allows for modular assembly of complex imaging agents. creative-biolabs.comaxispharm.com
Strategies for Labeling and Tracking of Cells in Research Models
Efficient and non-toxic cell labeling is critical for tracking cells in research models, particularly in the context of cell-based therapies and regenerative medicine. nih.govfrontiersin.orgnih.gov Bis-propargyl-PEG7 can be used as a crosslinker to attach imaging labels to cells or to molecules that are subsequently used to label cells.
One strategy involves functionalizing cell surface proteins with azide groups, which can then be reacted with bis-propargyl-PEG7 conjugated to an imaging probe. Alternatively, imaging probes containing azide groups can be conjugated to alkyne-functionalized molecules that associate with cells. The resulting stable triazole linkage formed via CuAAC ensures that the label remains attached to the cells for tracking purposes. creative-biolabs.com
Various imaging modalities, including optical imaging, MRI, and PET, are employed for cell tracking. nih.govfrontiersin.orgnih.govresearchgate.net The choice of imaging probe dictates the specific application. For example, fluorescent dyes can be used for optical imaging of cells in vitro or in superficial tissues, while radiometals or magnetic nanoparticles are suitable for PET or MRI, respectively, enabling deeper tissue imaging and quantitative tracking. nih.govnih.govd-nb.info Bis-propargyl-PEG7's role is to provide a stable and biocompatible link between the cell or cell-targeting molecule and the imaging reporter.
Construction of Bimodal Imaging Agents for Integrated Diagnostic Capabilities
Bimodal imaging agents combine the strengths of two or more imaging modalities, offering enhanced diagnostic capabilities. researchgate.net The click chemistry handles provided by compounds like Bis-propargyl-PEG7 are ideal for the modular construction of such agents.
A bimodal agent could, for example, combine a fluorescent reporter for high-resolution optical imaging with a radioisotope for sensitive PET imaging. Bis-propargyl-PEG7 can serve as a linker to connect a targeting vector (e.g., an antibody or peptide) to both imaging components, provided they are appropriately functionalized with azide or alkyne groups. axispharm.com This allows for the creation of a single probe that can be detected using two different imaging techniques, providing complementary information.
The PEG spacer in Bis-propargyl-PEG7 contributes to the agent's solubility and can influence its pharmacokinetics and biodistribution, which are important considerations for in vivo imaging applications. broadpharm.com The stable triazole linkage formed by click chemistry ensures the integrity of the bimodal agent in biological environments. creative-biolabs.com
Emerging Research Avenues and Future Perspectives for Bis Propargyl Peg7
Integration with Orthogonal Click Chemistry Reactions for Multi-functionalization
The terminal alkyne groups of Bis-propargyl-PEG7 are highly reactive partners in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a robust and widely used reaction for creating stable triazole linkages creative-biolabs.comcenmed.commyskinrecipes.commdpi.comeijppr.comnih.gov. This reaction is known for its high efficiency, specificity, and tolerance to a wide range of functional groups and reaction conditions, including aqueous environments nih.gov.
The bifunctional nature of Bis-propargyl-PEG7 allows for the simultaneous or sequential attachment of two different azide-functionalized molecules, enabling multi-functionalization. Furthermore, Bis-propargyl-PEG7 can be integrated into strategies employing orthogonal click chemistry reactions. Orthogonal click chemistry involves the use of multiple distinct click reactions that can be carried out concurrently or sequentially on a single molecular scaffold without interfering with each other. This is achieved by employing mutually compatible reactive handles. For instance, while the propargyl groups of Bis-propargyl-PEG7 readily participate in CuAAC, other click chemistry pairs, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) using strained alkynes (e.g., cyclooctynes) or the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes, can be employed orthogonally mdpi.comnih.govresearchgate.net.
By incorporating Bis-propargyl-PEG7 into a system also containing components reactive via a different click chemistry mechanism, researchers can selectively attach up to two different entities via CuAAC using the bis-alkyne, while simultaneously or subsequently conjugating other molecules via the orthogonal reaction. This allows for the precise construction of complex molecular architectures with distinct functionalities at defined locations. This multi-functionalization capability is critical for developing advanced materials, sophisticated bioconjugates, and multi-modal probes for imaging or therapeutic applications.
High-Throughput Screening and Combinatorial Library Generation in Chemical Biology Research
Bis-propargyl-PEG7 serves as a valuable building block and linker in the generation of combinatorial libraries. Combinatorial chemistry involves the synthesis of large numbers of diverse compounds (libraries) that can be rapidly screened for desired properties, such as binding affinity or biological activity issuu.comnih.gov. The facile and reliable nature of click chemistry, particularly CuAAC with the propargyl groups of Bis-propargyl-PEG7, makes it an ideal tool for the high-throughput synthesis of such libraries precisepeg.comnih.gov.
In this context, Bis-propargyl-PEG7 can be reacted with a diverse set of azide-containing molecules, either in solution or on a solid support, to generate a library of dimeric or cyclic compounds linked by the PEG7 spacer. This approach allows for the rapid exploration of chemical space and the identification of promising candidates for further investigation. For example, in the field of chemical biology and drug discovery, combinatorial libraries generated using click chemistry linkers like Bis-propargyl-PEG7 can be screened against biological targets to identify novel ligands, inhibitors, or probes precisepeg.comnih.govsmolecule.comnih.gov.
One notable application where linkers are crucial for library generation and screening is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target protein's ubiquitination and degradation medchemexpress.com. The linker connecting the target protein binder and the E3 ligase recruiter is a critical component influencing the formation of the ternary complex and subsequent degradation efficiency medchemexpress.com. Bis-propargyl-PEG7 has been identified as a PEG-based PROTAC linker medchemexpress.comglpbio.commedchemexpress.cn. Its use in synthesizing PROTAC libraries allows for the systematic evaluation of how linker length, flexibility (provided by the PEG chain), and attachment points influence PROTAC activity in high-throughput screening formats precisepeg.comsmolecule.com.
Advancements in Multi-functional Scaffold Design for Broad Biomedical Applications
The structure of Bis-propargyl-PEG7, with its rigid alkyne termini and flexible, hydrophilic PEG core, makes it an attractive component for the design of multi-functional scaffolds. Scaffolds are molecular frameworks that can be functionalized with various chemical entities to create molecules with tailored properties researchgate.net. Multi-functional scaffolds are particularly valuable in biomedical applications, where the ability to attach multiple different molecules (e.g., targeting ligands, therapeutic agents, imaging probes) to a single platform is desired researchgate.net.
Bis-propargyl-PEG7 can serve as a central element or a crosslinking unit within larger scaffold structures. Its two alkyne groups provide specific attachment points via click chemistry, allowing for the controlled conjugation of other functional modules. The PEG spacer contributes to the scaffold's solubility, reduces non-specific interactions, and can enhance the pharmacokinetic properties of resulting conjugates by increasing hydrodynamic radius and reducing renal clearance creative-biolabs.comcenmed.comissuu.com.
Research is advancing in utilizing such PEG-based bis-alkyne linkers in the construction of diverse multi-functional systems, including:
Drug Delivery Systems: Creating polymeric micelles, nanoparticles, or hydrogels where Bis-propargyl-PEG7 acts as a crosslinker or a building block to incorporate therapeutic agents, targeting ligands, or imaging moieties via click chemistry mdpi.comeijppr.comnih.gov.
Bioconjugates: Synthesizing antibody-drug conjugates (ADCs) or peptide-polymer conjugates where the bis-propargyl linker facilitates the attachment of payloads or peptides to antibodies or other biomolecules, potentially at multiple sites for increased drug loading or enhanced function researchgate.netsmolecule.comaxispharm.com.
Tissue Engineering and Biomaterials: Developing hydrogels or scaffolds for tissue engineering by crosslinking alkyne-functionalized polymers with azide-functionalized components using click chemistry, where PEG linkers contribute to biocompatibility and tunable mechanical properties nih.gov.
The ability to precisely control the conjugation sites and the number of attached molecules using click chemistry with Bis-propargyl-PEG7 is a significant advantage in creating well-defined multi-functional scaffolds for targeted and multi-modal biomedical applications. Future perspectives involve the rational design of scaffolds incorporating Bis-propargyl-PEG7 to achieve specific biological outcomes, such as enhanced targeting, improved cellular uptake, controlled release of therapeutics, or simultaneous imaging and therapy.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Bis Propargyl-PEG7, and what analytical techniques are essential for confirming its structural integrity?
- Methodology :
- Synthesis : A typical protocol involves nucleophilic substitution between PEG-diols and propargyl bromide under anhydrous conditions, catalyzed by NaH in THF at 60°C for 24 hours .
- Characterization : Confirm structure using:
- ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (propargyl protons) and δ 3.6–3.8 ppm (PEG backbone) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+Na]⁺ peaks for PEG7 derivatives) .
- Purity : Use GPC to assess polydispersity (PDI < 1.2 indicates minimal batch variability) .
Q. How should researchers design experiments to assess the hydrolytic stability of this compound under varying pH and temperature conditions?
- Experimental Design :
- Variables : Test pH (2–12), temperature (4°C, 25°C, 37°C), and incubation time (0–72 hours).
- Analysis : Monitor degradation via:
- HPLC : Track retention time shifts of intact vs. degraded product .
- FTIR : Observe changes in ether (C-O-C) and alkyne (C≡C) stretches .
- Controls : Include inert buffers (e.g., PBS) and inert atmosphere (N₂) to isolate hydrolysis effects .
Advanced Research Questions
Q. What strategies can mitigate batch-to-batch variability in the degree of polymerization (DP) during this compound synthesis?
- Approaches :
- Precision Stoichiometry : Use a 1.2:1 molar excess of propargyl bromide to PEG-diol to drive reaction completion .
- In-line Monitoring : Employ ReactIR to track alkynylation in real time, adjusting reaction duration dynamically .
- Post-Synthesis Fractionation : Use preparative GPC to isolate fractions with DP = 7 ± 1 .
Q. How can this compound be integrated into copper-free click chemistry systems for bioconjugation without interfering with bioactivity?
- Methodology :
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) :
- Reaction Optimization : Test molar ratios (1:1 to 1:3, PEG7:azide) in PBS (pH 7.4) at 25°C .
- Bioactivity Preservation : Post-conjugation, validate ligand binding via SPR (e.g., KD ≤ 10 nM indicates minimal interference) .
- Interference Mitigation : Use LC-MS/MS to confirm absence of unintended cross-reactions with thiol or amine groups .
Key Methodological Considerations
- Reproducibility : Archive raw data (e.g., NMR FIDs, chromatograms) with metadata (instrument settings, ambient conditions) per FAIR principles .
- Contradiction Resolution : Use orthogonal techniques (e.g., NMR + MS) to resolve discrepancies in purity assessments .
- Ethical Reporting : Disclose all synthetic attempts, including failed conditions, to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
